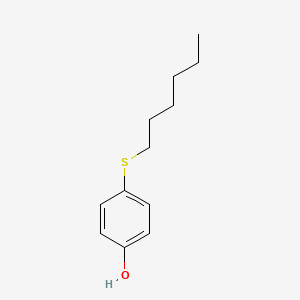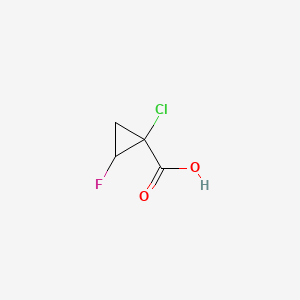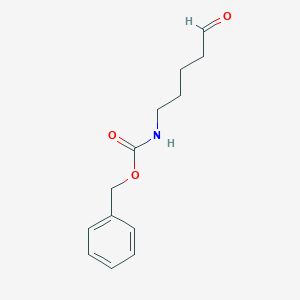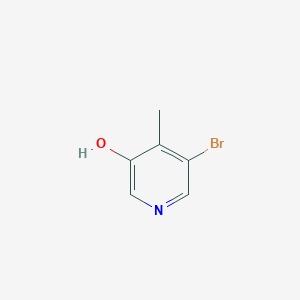
4-Hexylthiophenol
Vue d'ensemble
Description
4-Hexylthiophenol (4-HTP) is a synthetic organic compound that is widely used in scientific research due to its unique properties. It is a thiol-containing heterocyclic compound with a sulfur-containing six-membered ring system. 4-HTP is considered to be a versatile compound as it can be used in a variety of applications, such as in the synthesis of drugs, in the production of polymers, and in the study of biochemical and physiological effects.
Applications De Recherche Scientifique
4-Hexylthiophenol is widely used in scientific research due to its unique properties. It is a versatile compound that can be used in a variety of applications, such as in the synthesis of drugs, in the production of polymers, and in the study of biochemical and physiological effects. For example, 4-Hexylthiophenol has been used in the synthesis of the anti-cancer drug paclitaxel and the antifungal drug itraconazole. It has also been used in the production of polymers, such as polyurethane and polyethylene. In addition, 4-Hexylthiophenol has been used in the study of biochemical and physiological effects, such as its ability to inhibit the enzyme cyclooxygenase and its ability to modulate the activity of neurotransmitters.
Mécanisme D'action
The mechanism of action of 4-Hexylthiophenol is not fully understood, but it is believed to be related to its ability to modulate the activity of neurotransmitters. It has been shown to inhibit the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins and other eicosanoids. In addition, 4-Hexylthiophenol has been shown to interact with the serotonin and tryptophan pathways, which are involved in the regulation of mood and behavior. It is also believed to have antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Hexylthiophenol are not fully understood, but it is believed to have a variety of effects. It has been shown to inhibit the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins and other eicosanoids. In addition, 4-Hexylthiophenol has been shown to interact with the serotonin and tryptophan pathways, which are involved in the regulation of mood and behavior. It is also believed to have antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-Hexylthiophenol in lab experiments include its relatively easy synthesis, its versatility, and its ability to modulate the activity of neurotransmitters. However, there are some limitations to using 4-Hexylthiophenol in lab experiments. For example, it is a synthetic compound, so it may not be as effective as natural compounds. In addition, it is not approved for human or animal consumption, so it should not be used in experiments involving humans or animals.
Orientations Futures
There are a number of potential future directions for 4-Hexylthiophenol research. These include further investigation into its biochemical and physiological effects, its potential use as a therapeutic agent, and its potential use in the synthesis of new drugs. In addition, further research could be done to determine the exact mechanism of action of 4-Hexylthiophenol and to identify new applications for the compound. Finally, further research could be done to explore the safety and efficacy of 4-Hexylthiophenol for human and animal consumption.
Propriétés
IUPAC Name |
4-hexylsulfanylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18OS/c1-2-3-4-5-10-14-12-8-6-11(13)7-9-12/h6-9,13H,2-5,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFZQGAOQDAACC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCSC1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Hexylthio)phenol | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














